Isoloratadine

Vue d'ensemble

Description

Isoloratadine is a derivative of loratadine, a second-generation antihistamine widely used to treat allergic reactions such as hay fever and urticaria. It is known for its non-sedative properties and high efficacy in blocking histamine H1 receptors, which are responsible for allergic symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isoloratadine involves several steps, starting with the preparation of loratadine. Loratadine is synthesized through a series of reactions, including the formation of a piperidine ring and subsequent chlorination . The specific synthetic route for this compound involves the modification of loratadine’s molecular structure to enhance its pharmacological properties .

Industrial Production Methods

Industrial production of this compound typically involves high-speed shear-high pressure homogenization followed by freeze-drying. This method improves the solubility and bioavailability of the compound, making it more effective for oral administration .

Analyse Des Réactions Chimiques

Types of Reactions

Isoloratadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antihistamine Properties

Isoloratadine functions similarly to loratadine, acting as an inverse agonist at peripheral H1 receptors, which helps alleviate symptoms associated with allergic rhinitis and urticaria. Its pharmacological profile suggests it may provide therapeutic benefits with reduced sedation compared to first-generation antihistamines, making it suitable for long-term management of allergies .

1.2 Solubility Enhancements

Research has indicated that this compound can be incorporated into cocrystals to enhance solubility and dissolution rates. For instance, studies have shown that cocrystallizing loratadine with oxalic acid results in compounds with significantly improved solubility characteristics. This property is critical for formulating effective oral dosage forms, as poor solubility often limits the bioavailability of pharmaceutical compounds .

Ecotoxicological Studies

2.1 Environmental Impact

this compound and its parent compound, loratadine, have been detected in aquatic environments due to pharmaceutical runoff from wastewater treatment plants. Studies have assessed the ecotoxicological effects of this compound on various aquatic organisms, revealing potential chronic toxicity concerns. For example, this compound's photoproducts were tested for their effects on species such as Ceriodaphnia dubia and Pseudokirchneriella subcapitata, demonstrating varying degrees of toxicity that warrant further investigation into environmental safety .

2.2 Transformation Products

The transformation of this compound under UV light has been studied to understand its degradation pathways and the toxicity of its metabolites. These studies are essential for evaluating the long-term ecological risks associated with pharmaceutical contaminants in water systems .

Case Studies and Research Findings

Mécanisme D'action

Isoloratadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Comparaison Avec Des Composés Similaires

Similar Compounds

Loratadine: The parent compound of isoloratadine, used to treat similar allergic conditions.

Desloratadine: An active metabolite of loratadine with similar antihistamine properties but a longer duration of action.

Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.

Uniqueness of this compound

This compound is unique in its enhanced solubility and bioavailability compared to loratadine. This makes it more effective for oral administration and potentially more potent in treating allergic reactions .

Activité Biologique

Isoloratadine, a metabolite of loratadine, is gaining attention for its biological activity, particularly in the context of antihistaminic effects and potential therapeutic applications. This article explores its pharmacodynamics, efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is an active metabolite derived from loratadine, a second-generation antihistamine widely used for treating allergic rhinitis and chronic urticaria. It exhibits selective antagonism at peripheral H1 histamine receptors, contributing to its efficacy in alleviating allergy symptoms without the sedative effects commonly associated with first-generation antihistamines.

Pharmacodynamics

This compound functions primarily as an inverse agonist at H1 receptors, which means it not only blocks the action of histamine but also reduces the receptor's basal activity. This mechanism is crucial for its effectiveness in managing allergic responses. The pharmacodynamic properties of this compound can be summarized as follows:

- Selectivity : High selectivity for peripheral H1 receptors minimizes central nervous system side effects.

- Efficacy : Demonstrated effectiveness in reducing symptoms of allergic rhinitis and urticaria.

- Anti-inflammatory Effects : Inhibits the secretion of pro-inflammatory cytokines (e.g., IL-6 and IL-8) from endothelial cells, thereby reducing inflammation associated with allergic reactions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 382.883 g/mol |

| IC50 (H1-receptor) | >32 μM |

| Half-life | Varies with hepatic function |

| Primary Metabolite | Desloratadine |

| Common Side Effects | Headaches, dizziness, GI distress |

Clinical Efficacy

A study evaluating the efficacy of loratadine (and by extension this compound) demonstrated significant symptom relief in patients suffering from allergic rhinitis compared to placebo. Patients reported improvements in nasal congestion, sneezing, and itching after administration .

Ecotoxicological Impact

Research has also examined the environmental effects of loratadine and this compound. A study found that this compound exhibited acute toxicity towards aquatic organisms like Ceriodaphnia dubia, with an LC50 value indicating substantial ecological risk at certain concentrations . This raises concerns about the environmental persistence of pharmaceutical residues.

Safety Profile

This compound is generally well-tolerated. Adverse effects are rare but may include:

- Headaches

- Dizziness

- Gastrointestinal disturbances (nausea, diarrhea)

Importantly, this compound does not exhibit significant sedation compared to first-generation antihistamines, making it suitable for use in populations requiring alertness .

Propriétés

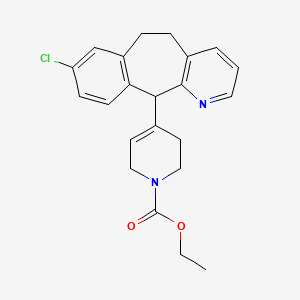

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGYPXITGWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317664 | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170727-59-0 | |

| Record name | Isoloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.